molecular formula C12H26O B8078272 (2-Ethyl-1-butyl) ether

(2-Ethyl-1-butyl) ether

Cat. No. B8078272
M. Wt: 186.33 g/mol
InChI Key: YJBYJBXZLXFOCG-UHFFFAOYSA-N
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Description

(2-Ethyl-1-butyl) ether is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biodegradation in Soils : Ethyl tertiary butyl ether (ETBE), a related compound, has been studied for its biodegradation under different soil conditions. This research is significant for understanding the environmental impact of ETBE, which can be similar to (2-Ethyl-1-butyl) ether (Yeh & Novak, 1994).

  • Toxicokinetics and Acute Effects : The toxicokinetics and acute effects of ETBE have been studied in human volunteers. This research provides insights into the potential health implications of exposure to ETBE and related ethers, like this compound (Johanson, Nihlen, & Löf, 1995).

  • Synthesis and Characterization : Studies have also been conducted on the synthesis and characterization of ETBE, which is relevant to understanding the production processes of similar compounds like this compound (Donahue, D'Amico, & Exline, 2002).

  • Controlled Exposure Studies : Controlled exposure studies of ETBE in volunteers have provided insights into its uptake, disposition, and possible health effects, which are crucial for assessing the safety of similar ethers (Nihlen, Löf, & Johanson, 1998).

  • Kinetic Modeling of Etherification : Kinetic modeling of the etherification process of ethanol with olefins to form ETBE has been researched. Such studies are important for optimizing production processes of ethers including this compound (Soto et al., 2017).

  • Gas-phase Oxidation Studies : The gas-phase oxidation of ETBE has been studied to understand its behavior in the atmosphere, which is relevant to the environmental impact of this compound (Glaude et al., 2000).

  • Solubility in Aqueous Media : The solubility of ETBE in aqueous media as a function of temperature and tert-butyl alcohol concentration has been investigated. This is significant for environmental assessments of ether compounds (Gonzalez-Olmos & Iglesias, 2008).

properties

IUPAC Name

3-(2-ethylbutoxymethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBYJBXZLXFOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.